2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone
Overview
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone is a complex organic compound that features a benzoxazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the imidazolidinyl, sulfonyl, and thioether groups, contributes to its diverse reactivity and potential utility.
Preparation Methods
The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone can be achieved through several synthetic routes. One common method involves the condensation of a benzoxazole derivative with an appropriate imidazolidinone precursor, followed by sulfonylation and thioether formation. The reaction conditions typically require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize efficiency and minimize waste. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity, while ensuring environmental and economic sustainability.
Chemical Reactions Analysis
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinone ring can be reduced to an imidazolidine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction cascades .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone include other benzoxazole derivatives and imidazolidinone-containing molecules. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example:
Benzoxazole derivatives: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole exhibit similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazolidinone-containing molecules: Compounds such as 1,3-diazolidin-2-one and its derivatives share the imidazolidinone ring but differ in their additional functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-methyl-3-(4-methylphenyl)sulfonyl-2-propan-2-ylimidazolidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-15(2)22-25(32(28,29)18-11-9-16(3)10-12-18)13-17(4)26(22)21(27)14-31-23-24-19-7-5-6-8-20(19)30-23/h5-12,15,17,22H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDCKYLYCPCAON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(N1C(=O)CSC2=NC3=CC=CC=C3O2)C(C)C)S(=O)(=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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